Cas no 1790199-40-4 (N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide)

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide is a pyrimidine derivative featuring a substituted benzamide moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility and potential as a scaffold for bioactive molecules. The presence of a 3-fluorobenzamide group enhances its binding affinity in target interactions, while the 4,6-dimethyl-2-phenoxypyrimidine core contributes to stability and selectivity. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of pharmaceuticals or crop protection agents. The compound's purity and synthetic reproducibility further support its utility in high-precision applications.
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide structure
1790199-40-4 structure
Product Name:N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide
CAS No:1790199-40-4
MF:C19H16FN3O2
MW:337.347647666931
CID:5367922
Update Time:2025-10-30

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,6-Dimethyl-2-phenoxy-5-pyrimidinyl)-3-fluorobenzamide
    • N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide
    • Inchi: 1S/C19H16FN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24)
    • InChI Key: GEHOYSIMVWVPLP-UHFFFAOYSA-N
    • SMILES: C(NC1=C(C)N=C(OC2=CC=CC=C2)N=C1C)(=O)C1=CC=CC(F)=C1

Experimental Properties

  • Density: 1.287±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.41±0.70(Predicted)

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Additional information on N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide

N-(4,6-Dimethyl-2-Phenoxypyrimidin-5-Yl)-3-Fluorobenzamide: A Comprehensive Overview

The compound N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide (CAS No. 1790199-40-4) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically pyrimidine derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility. The structure of this molecule is characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, a phenoxyl group at position 2, and a benzamide moiety at position 5. The presence of a fluorine atom on the benzene ring further enhances its chemical reactivity and functional diversity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide through multi-step reactions involving nucleophilic substitutions, condensations, and coupling reactions. Researchers have demonstrated that the synthesis of this compound can be optimized by employing catalytic systems such as palladium catalysts or transition metal complexes, which significantly improve reaction yields and selectivity. These methods are particularly relevant in the context of drug discovery programs where high-purity compounds are required for bioassays.

The biological activity of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide has been a focal point of recent studies. Preclinical data suggest that this compound exhibits potent inhibitory effects against various enzymes implicated in inflammatory diseases and cancer progression. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Additionally, studies conducted using cellular models indicate that this compound may possess anti-proliferative properties against certain cancer cell lines, making it a promising candidate for further exploration in oncology research.

Another area of interest is the application of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide in materials science. Due to its rigid molecular structure and aromaticity, this compound has been investigated as a potential building block for advanced materials such as organic semiconductors and functional polymers. Recent research highlights its ability to form self-assembled monolayers (SAMs) with tailored electronic properties, which could be utilized in the development of next-generation electronic devices.

In terms of environmental impact and sustainability, the synthesis and application of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yll)-3-fluorobenzamide have been evaluated for their eco-friendliness. Green chemistry principles have been integrated into its production processes to minimize waste generation and reduce energy consumption. For example, solvent-free reaction conditions and recyclable catalysts have been employed to enhance the sustainability of its synthesis.

Looking ahead, the future prospects for N-(4,6-dimethyl-2-phenoxy-pyrimidin--5--yl)-3-fluorobenzamide are highly promising. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation from laboratory research to commercial applications. Ongoing clinical trials aim to evaluate its safety profile and efficacy in treating chronic inflammatory conditions and cancers. Furthermore, its integration into advanced materials could pave the way for innovative technologies in electronics and photonics.

In conclusion, N-(4,,6,-dimethyl--2,-phenoxy-pyrimidin--5--yl)--3,-fluoro-benzamide (CAS No., 1790199--40--4) stands out as a versatile compound with multifaceted applications across diverse fields. Its unique chemical structure, coupled with cutting-edge synthetic methodologies and biological insights derived from recent research efforts, positions it as a key player in advancing scientific innovation.

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